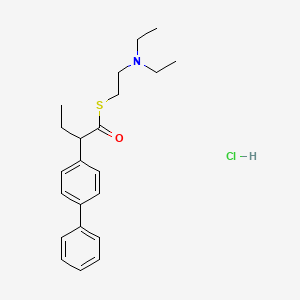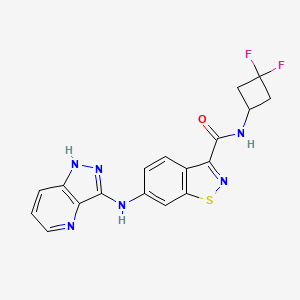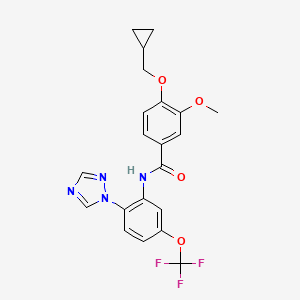
Xenthiorate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xenthiorate hydrochloride is a biochemical.
Applications De Recherche Scientifique
Organic Precursors and Disinfection By-products
- Organic Matter Reactivity with Chlorine Dioxide : A study by Chang et al. (2001) investigated the formation of disinfection by-products when chlorine dioxide, a disinfectant, reacts with different types of organic substances in water. This research is relevant for understanding the interaction of chemicals like Xenthiorate hydrochloride with disinfectants in water treatment processes (Chang et al., 2001).
Pharmacology and Drug Formulation
- Aroma Substances in Feline Minitablet Formulation : Hautala et al. (2014, 2016) explored the use of various substances, including thiamine hydrochloride, in improving the palatability of feline medication. This is significant for understanding how additives like Xenthiorate hydrochloride might be used in veterinary pharmaceutical formulations (Hautala et al., 2014), (Hautala et al., 2016).
Environmental Toxicology
- Critical Effect Level for Pollution Prevention : A study by da Cruz et al. (2007) focused on establishing a critical effect level for pollution prevention based on the embryonic development toxicity test in oysters. Such research could be relevant for assessing the environmental impact of compounds like Xenthiorate hydrochloride (da Cruz et al., 2007).
Nanoparticle Synthesis and Drug Delivery
- Gold Nanoparticles Stabilized by Xanthan Gum : Pooja et al. (2014) explored the use of xanthan gum in the synthesis of gold nanoparticles, indicating the potential for such techniques in the development of drug delivery systems. This could be relevant for the use of Xenthiorate hydrochloride in nanoparticle-based drug delivery systems (Pooja et al., 2014).
Traditional Medicine and Pharmacological Studies
- Xuebijing Injection for Sepsis Treatment : Li et al. (2020) reviewed the use of Xuebijing injection, a traditional Chinese medicine, for sepsis treatment, highlighting the multifaceted effects and potential mechanisms. This could be pertinent when considering the pharmacological properties and therapeutic applications of compounds like Xenthiorate hydrochloride (Li et al., 2020).
Remediation and Environmental Sciences
- Advances in Phytoremediation : Dietz and Schnoor (2001) discussed the use of plants in remediation of contaminated environments. This can provide insights into how chemicals, potentially including Xenthiorate hydrochloride, interact with biological systems in environmental contexts (Dietz & Schnoor, 2001).
Biomedical Research and Drug Development
- Using Xenopus in Human Disease Studies : Sater and Moody (2017) highlighted the use of the Xenopus model in biomedical research, an important consideration for testing the effects of new compounds like Xenthiorate hydrochloride in biological systems (Sater & Moody, 2017).
Propriétés
Numéro CAS |
7320-74-3 |
|---|---|
Nom du produit |
Xenthiorate hydrochloride |
Formule moléculaire |
C22H30ClNOS |
Poids moléculaire |
391.998 |
Nom IUPAC |
(1,1'-Biphenyl)-4-ethanethioic acid, alpha-ethyl-, S-(2-(diethylamino)ethyl) ester, hydrochloride (1:1) |
InChI |
InChI=1S/C22H29NOS.ClH/c1-4-21(22(24)25-17-16-23(5-2)6-3)20-14-12-19(13-15-20)18-10-8-7-9-11-18;/h7-15,21H,4-6,16-17H2,1-3H3;1H |
Clé InChI |
DMDLAKHJLZVWFB-UHFFFAOYSA-N |
SMILES |
O=C(SCCN(CC)CC)C(CC)C1=CC=C(C2=CC=CC=C2)C=C1.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Xenthiorate hydrochloride; W-1816; W 1816; W1816. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)
![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)


![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)


![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)